![molecular formula C17H22ClNO4 B5628559 9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of azaspiro[5.5]undecane derivatives, such as 9-(3-Chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol, often involves novel processes. One notable method is the Prins cascade cyclization, which facilitates the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to produce spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014). Another method involves the cycloisomerization of linear amino ynone substrates, highlighting a one-step synthesis approach characteristic of the Histrionicotoxin (HTX) alkaloids, which share the 1-azaspiro[5.5]undecane skeleton (Matsumura, Nishikawa, Yoshida, Niwa, Fushii, Doe, & Morimoto, 2021).
Molecular Structure Analysis
The molecular structure of azaspiro[5.5]undecane derivatives is characterized by detailed spectroscopic analyses. Studies have detailed the synthesis and structure of compounds like 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, providing insights into the steric hindrance and geometries around the carbene C atoms (Hudnall, Reinheimer, & Dorsey, 2021).
Chemical Reactions and Properties
The chemical reactions of azaspiro[5.5]undecane derivatives are diverse, with studies like the Ritter reaction exploring the conversion of certain ketones into oxime derivatives and the synthesis of related compounds (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013). These chemical reactions underline the reactivity and potential transformations of azaspiro[5.5]undecane derivatives under various conditions.
Physical Properties Analysis
The physical properties of azaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. Crystallography studies provide detailed insights into the arrangement and bonding of atoms within the structure, which is crucial for predicting physical behavior and interactions (Brimble & Johnston, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental aspects of azaspiro[5.5]undecane derivatives. The synthesis and reaction mechanisms, such as those detailed in the synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5,5]undecan-2-one, illustrate the complex chemical behavior and potential applications of these compounds (Ibuka, Minakata, Mitsui, Tabushi, Taga, & Inubushi, 1981).
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-22-14-5-4-12(11-13(14)18)16(21)19-8-6-17(7-9-19)15(20)3-2-10-23-17/h4-5,11,15,20H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCPCIEGVMDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(CCCO3)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-OL |
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